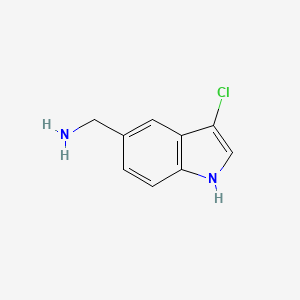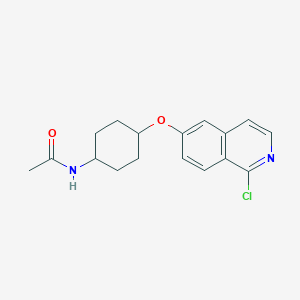
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a 1-chloroisoquinolin-6-yloxy moiety, making it a subject of study for its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide typically involves the following steps:
Formation of the 1-chloroisoquinolin-6-yloxy intermediate: This step involves the chlorination of isoquinoline to form 1-chloroisoquinoline, followed by its reaction with an appropriate hydroxylating agent to introduce the oxy group.
Cyclohexylation: The intermediate is then reacted with cyclohexanol under suitable conditions to form the cyclohexyl derivative.
Acetylation: Finally, the cyclohexyl derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide: A closely related compound with similar structural features.
Other isoquinoline derivatives: Compounds with the isoquinoline core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
923021-63-0 |
|---|---|
Molekularformel |
C17H19ClN2O2 |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
N-[4-(1-chloroisoquinolin-6-yl)oxycyclohexyl]acetamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(21)20-13-2-4-14(5-3-13)22-15-6-7-16-12(10-15)8-9-19-17(16)18/h6-10,13-14H,2-5H2,1H3,(H,20,21) |
InChI-Schlüssel |
GAQBURIHZVYOQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCC(CC1)OC2=CC3=C(C=C2)C(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


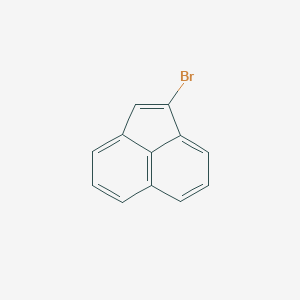

![1-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8710066.png)

![2-Amino-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8710070.png)

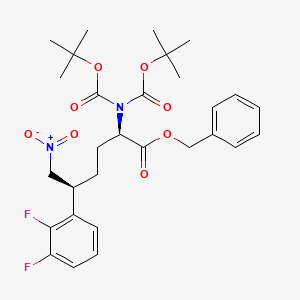
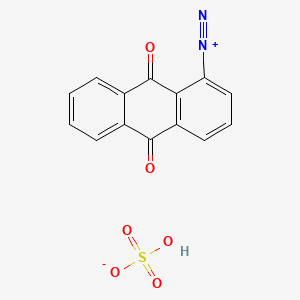

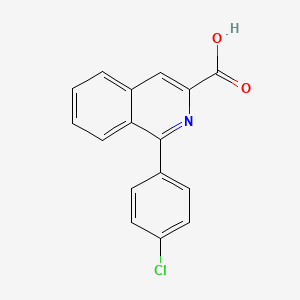


![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)
